molecular formula C26H34N4O2 B2828822 N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921893-52-9

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2828822
CAS No.: 921893-52-9
M. Wt: 434.584
InChI Key: IPUJSNVXAXKCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide ( 921893-52-9) is a synthetic organic compound with a molecular formula of C26H34N4O2 and a molecular weight of 434.6 . This oxalamide derivative features a complex structure incorporating a 3,5-dimethylphenyl group linked to a 1-methylindoline moiety via a piperidine-containing ethyl chain, making it a compound of significant interest in advanced chemical and pharmacological research . Its structural framework suggests potential as a key intermediate or a bioactive scaffold in the development of novel therapeutic agents. Researchers can leverage this compound in areas such as medicinal chemistry for structure-activity relationship (SAR) studies, molecular modeling, and as a building block for the synthesis of more complex molecules targeting various disease pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-10-5-4-6-11-30)20-7-8-23-21(16-20)9-12-29(23)3/h7-8,13-16,24H,4-6,9-12,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUJSNVXAXKCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key steps in synthesizing N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Formation of the oxalamide core via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Piperidine introduction : Nucleophilic substitution or reductive amination to incorporate the piperidin-1-yl group .
  • Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
    Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce trial numbers while identifying critical parameters .

Q. Which analytical techniques are essential for structural validation of this compound?

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., 3,5-dimethylphenyl vs. indolinyl groups) via 1^1H and 13^13C chemical shifts .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~450–500) and detect impurities .
  • X-ray crystallography : Resolve 3D conformation to predict binding interactions with biological targets .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays, with IC50_{50} values as primary metrics .
  • Enzyme inhibition : Screen against kinases or GPCRs linked to the indoline moiety’s known targets (e.g., serotonin receptors) .
  • Solubility assessment : Use HPLC or nephelometry in PBS/DMSO mixtures to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods improve reaction design and target identification for this compound?

  • Reaction path prediction : Apply quantum mechanical calculations (e.g., DFT) to model transition states and optimize synthetic routes .
  • Molecular docking : Simulate binding to proteins (e.g., PI3K or mTOR) using AutoDock Vina, focusing on the oxalamide’s hydrogen-bonding capacity .
  • Machine learning : Train models on structural analogs (e.g., from PubChem) to predict ADMET properties or off-target effects .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain discrepancies .
  • Metabolite identification : Use UPLC-QTOF to detect oxidative or hydrolytic degradation products that reduce efficacy .
  • Formulation redesign : Employ nanoemulsions or cyclodextrin complexes to enhance solubility and stability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace 3,5-dimethylphenyl with electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking .
  • Side-chain variations : Substitute piperidine with morpholine or thiomorpholine to alter steric and electronic profiles (Table 1) .

Q. Table 1: Piperidine Analog Activity Comparison

DerivativeIC50_{50} (nM)Solubility (µg/mL)
Piperidine (parent)1208.2
Morpholine9512.5
Thiomorpholine1505.7

Q. What experimental approaches validate target engagement in cellular models?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) between the compound and purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins in lysates after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines to confirm mechanism .

Methodological Considerations

  • Data reproducibility : Standardize reaction protocols (e.g., anhydrous conditions for amide coupling) and validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.